6-bromo-1-methyl-1H-indole-3-sulfonyl chloride
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Overview
Description
6-bromo-1-methyl-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. The compound has a molecular formula of C9H7BrClNO2S and a molecular weight of 308.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 6-bromo-1-methyl-1H-indole. One common method is to react 6-bromo-1-methyl-1H-indole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 3-position of the indole ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-methyl-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
6-bromo-1-methyl-1H-indole-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various indole derivatives with potential biological activities.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function . This reactivity is exploited in the design of inhibitors and probes for studying biological processes .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-methyl-1H-indole: A precursor in the synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride.
6-bromo-3-methyl-1H-indole: Another indole derivative with similar structural features.
6-bromo-2-methyl-1H-indole: A related compound with a different substitution pattern on the indole ring.
Uniqueness
This compound is unique due to the presence of the sulfonyl chloride group at the 3-position of the indole ring. This functional group imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions . The combination of the bromine atom and the sulfonyl chloride group also enhances the compound’s potential biological activities .
Properties
CAS No. |
2167240-03-9 |
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Molecular Formula |
C9H7BrClNO2S |
Molecular Weight |
308.58 g/mol |
IUPAC Name |
6-bromo-1-methylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H7BrClNO2S/c1-12-5-9(15(11,13)14)7-3-2-6(10)4-8(7)12/h2-5H,1H3 |
InChI Key |
OEXBRLXUFWTBKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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